N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C15H13N3O6S and its molecular weight is 363.34. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research has identified the potential of 1,3,4-oxadiazole derivatives, closely related to the compound , in cancer treatment. Compounds like N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide demonstrated binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). These findings suggest applications in toxicity assessment, tumor inhibition, and as analgesic and anti-inflammatory agents, showing promise for further development in cancer therapy (Faheem, 2018).
Material Science and Energetic Materials
The synthesis of oxadiazole derivatives has also been explored for applications in material science, particularly as insensitive energetic materials. The structural modifications incorporating oxadiazole units have been shown to enhance thermal stability and detonation performance, making them superior to traditional explosives like TNT. This research underscores the compound's utility in designing high-energy, low-sensitivity munitions, showcasing its significant impact on the development of safer energetic materials (Yu et al., 2017).
Antimicrobial and Antifungal Activities
Derivatives of 1,3,4-oxadiazole, including those structurally similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, have demonstrated significant antimicrobial and antifungal activities. These compounds, through various synthetic pathways, have shown to inhibit growth in a range of gram-positive and gram-negative bacteria, as well as fungal strains. This broad-spectrum activity highlights the compound's potential as a lead for the development of new antimicrobial and antifungal agents, which is critical in the fight against drug-resistant pathogens (Nafeesa et al., 2017).
Corrosion Inhibition
The 1,3,4-oxadiazole derivatives have also been investigated for their corrosion inhibition properties, particularly for protecting metals in acidic environments. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to adsorb on metal surfaces, forming a protective barrier against corrosive agents. Such applications are vital in industrial processes where metal longevity and integrity are paramount, demonstrating the compound's versatility beyond pharmaceutical applications (Bouklah et al., 2006).
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-22-10-4-6-11(7-5-10)25(20,21)9-13(19)16-15-18-17-14(24-15)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKWEWKFZMPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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